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molecular formula C13H19ClN2 B8633499 (1-(4-Chlorobenzyl)piperidin-3-yl)methanamine

(1-(4-Chlorobenzyl)piperidin-3-yl)methanamine

Cat. No. B8633499
M. Wt: 238.75 g/mol
InChI Key: VTEAVAKPDJFANZ-UHFFFAOYSA-N
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Patent
US05736550

Procedure details

To a solution of 10.52 g of the crude 1-(p-chlorobenzyl)-3-phthalimidomethylpiperidine in ethanol (100 ml) was added hydrazine monohydrate (1.8 ml, 58 mmol) and the mixture was heated under reflux for 2 hours. After cooling, 10% aqueous sodium hydroxide (200 ml) was added to dissolve insolubles and the ethanol was distilled off under reduced pressure. The aqueous layer was extracted with chloroform (150 ml×3) and then the combined organic layer was then extracted with 10% aqueous hydrochloric acid (150 ml×3). The combined aqueous hydrochloric acid layer was washed with chloroform (100 ml), 10% aqueous sodium hydroxide was added until it became strongly basic and then extracted with chloroform (100 ml×3). The combined organic layer was dried over potassium carbonate and the solvent was distilled off under reduced pressure to give crude 3-aminomethyl-1-(p-chlorobenzyl)piperidine (3.93 g). A total yield of two steps=92%. This compound was used for the subsequent reaction without purification.
Name
1-(p-chlorobenzyl)-3-phthalimidomethylpiperidine
Quantity
10.52 g
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:26]=[CH:25][C:5]([CH2:6][N:7]2[CH2:12][CH2:11][CH2:10][CH:9]([CH2:13][N:14]3C(=O)C4=CC=CC=C4C3=O)[CH2:8]2)=[CH:4][CH:3]=1.O.NN.[OH-].[Na+]>C(O)C>[NH2:14][CH2:13][CH:9]1[CH2:10][CH2:11][CH2:12][N:7]([CH2:6][C:5]2[CH:4]=[CH:3][C:2]([Cl:1])=[CH:26][CH:25]=2)[CH2:8]1 |f:1.2,3.4|

Inputs

Step One
Name
1-(p-chlorobenzyl)-3-phthalimidomethylpiperidine
Quantity
10.52 g
Type
reactant
Smiles
ClC1=CC=C(CN2CC(CCC2)CN2C(C=3C(C2=O)=CC=CC3)=O)C=C1
Name
Quantity
1.8 mL
Type
reactant
Smiles
O.NN
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve insolubles
DISTILLATION
Type
DISTILLATION
Details
the ethanol was distilled off under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with chloroform (150 ml×3)
EXTRACTION
Type
EXTRACTION
Details
the combined organic layer was then extracted with 10% aqueous hydrochloric acid (150 ml×3)
WASH
Type
WASH
Details
The combined aqueous hydrochloric acid layer was washed with chloroform (100 ml), 10% aqueous sodium hydroxide
ADDITION
Type
ADDITION
Details
was added until it
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (100 ml×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over potassium carbonate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NCC1CN(CCC1)CC1=CC=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 3.93 g
YIELD: CALCULATEDPERCENTYIELD 57.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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